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Compound of Interest

Compound Name: Silanol, methyldiphenyl-

CAS No.: 778-25-6

Cat. No.: B1581789

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

methyldiphenylsilanol (C₁₃H₁₄OSi), a key organosilicon compound.[1][2] Aimed at researchers,

scientists, and professionals in drug development, this document offers a detailed examination

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The focus is on the practical interpretation of spectra, grounded in established scientific

principles, to elucidate the molecular structure and characteristics of methyldiphenylsilanol.

Introduction to Methyldiphenylsilanol
Methyldiphenylsilanol is an organosilicon compound featuring a silicon atom bonded to a

hydroxyl group, a methyl group, and two phenyl groups.[1][2] This structure imparts unique

chemical properties that make it a valuable intermediate in various industrial and

pharmaceutical applications.[3] Accurate and thorough characterization of this molecule is

paramount, and spectroscopic techniques are the primary tools for achieving this. This guide

delves into the core spectroscopic methods used to confirm the identity and purity of

methyldiphenylsilanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is a powerful technique for determining the structure of organic compounds

by mapping the carbon and hydrogen frameworks.[4] For methyldiphenylsilanol, both ¹H and

¹³C NMR are essential for structural verification.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of methyldiphenylsilanol in a suitable

deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).[5] The choice of solvent is critical

as it can influence chemical shifts.[5]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0 ppm.[4][6]

Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300

MHz or higher).

Data Acquisition: Record both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled

spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon

atom.

¹H NMR Spectrum: Interpretation and Analysis
The proton NMR spectrum of methyldiphenylsilanol is expected to show distinct signals

corresponding to the different types of protons in the molecule: the hydroxyl proton, the

aromatic protons of the two phenyl groups, and the methyl protons.

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet. Its chemical shift is

highly variable and concentration-dependent, generally ranging from 1 to 5 ppm.[7] The

broadness is due to chemical exchange with trace amounts of water and hydrogen bonding.

Aromatic Protons (-C₆H₅): The ten protons on the two phenyl rings will appear in the

aromatic region, typically between 7.0 and 8.0 ppm. Due to the electronic effects of the silyl

group, the ortho, meta, and para protons may have slightly different chemical shifts, leading

to a complex multiplet pattern.
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Methyl Protons (-CH₃): The three protons of the methyl group attached to the silicon atom

will appear as a sharp singlet in the upfield region, typically around 0.3-0.8 ppm. The silicon

atom is less electronegative than carbon, causing the attached methyl protons to be more

shielded.[6]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyldiphenylsilanol

Proton Type
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Si-OH 1.0 - 5.0 broad singlet 1H

Aromatic (C₆H₅) 7.0 - 8.0 multiplet 10H

Methyl (Si-CH₃) 0.3 - 0.8 singlet 3H

¹³C NMR Spectrum: Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of

the molecule.

Aromatic Carbons (-C₆H₅): The phenyl carbons will resonate in the downfield region, typically

between 125 and 140 ppm.[8][9] Due to the influence of the silicon substituent, four distinct

signals are expected for the aromatic carbons: one for the ipso-carbon (the carbon directly

attached to silicon), one for the ortho-carbons, one for the meta-carbons, and one for the

para-carbon.

Methyl Carbon (-CH₃): The methyl carbon attached to the silicon atom will appear at a high

field, typically in the range of -5 to 5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyldiphenylsilanol

Carbon Type Predicted Chemical Shift (δ, ppm)

Aromatic (ipso-C) 135 - 140

Aromatic (ortho, meta, para-C) 125 - 135

Methyl (Si-CH₃) -5 - 5
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Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations.[10]

Experimental Protocol: IR Data Acquisition
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or

dissolved in a suitable solvent (e.g., CCl₄ or CS₂).[1] For solid samples, the KBr pellet

method is common.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A

background spectrum should be collected and subtracted from the sample spectrum.[11]

IR Spectrum: Interpretation and Analysis
The IR spectrum of methyldiphenylsilanol will exhibit characteristic absorption bands

corresponding to its functional groups.

O-H Stretch: A prominent, sharp band around 3690 cm⁻¹ is characteristic of a "free" or non-

hydrogen-bonded Si-OH group.[10] In a condensed phase (solid or liquid), this band may be

broadened and shifted to a lower frequency (around 3200-3400 cm⁻¹) due to intermolecular

hydrogen bonding.

C-H Stretches (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹)

are indicative of the C-H stretching vibrations of the aromatic rings.[12]

C-H Stretches (Aliphatic): The C-H stretching of the methyl group will appear just below 3000

cm⁻¹ (typically 2960-2980 cm⁻¹).[12]

C=C Stretches (Aromatic): A series of bands in the 1400-1600 cm⁻¹ region are characteristic

of the carbon-carbon double bond stretching vibrations within the phenyl rings.

Si-C Stretch: The stretching vibration of the Si-C bond typically appears in the 1250-1270

cm⁻¹ region.
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Si-O Stretch: A strong absorption band in the range of 810-950 cm⁻¹ is attributed to the Si-O

stretching vibration of the silanol group.[10]

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted

benzene rings will result in strong bands in the 690-770 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Methyldiphenylsilanol

Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H Stretch (free) ~3690 Sharp, Medium

O-H Stretch (H-bonded) 3200 - 3400 Broad, Strong

Aromatic C-H Stretch 3050 - 3070 Medium

Aliphatic C-H Stretch 2960 - 2980 Medium

Aromatic C=C Stretch 1400 - 1600 Medium to Strong

Si-CH₃ Bend ~1260 Strong

Si-O Stretch 810 - 950 Strong

Aromatic C-H Bend 690 - 770 Strong

Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.[13] It provides information about the molecular weight and

the fragmentation pattern of the molecule, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition
Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds like

methyldiphenylsilanol. In EI, high-energy electrons bombard the sample molecules, causing

them to ionize and fragment.[14]
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Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or

time-of-flight) based on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

MS Spectrum: Interpretation and Fragmentation
Analysis
The mass spectrum of methyldiphenylsilanol will show a molecular ion peak (M⁺) and several

fragment ion peaks. The molecular weight of methyldiphenylsilanol is 214.33 g/mol .[1][2]

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 214.

Key Fragmentation Pathways: The fragmentation of organosilicon compounds often involves

the cleavage of bonds to the silicon atom.[15] Common fragmentation mechanisms include

charge site-initiated and radical site-initiated fragmentation.[16]

A plausible primary fragmentation step is the loss of a methyl radical (•CH₃) from the molecular

ion, leading to a stable diphenylsilanol cation.

[M]⁺• (m/z 214) → [M - CH₃]⁺ (m/z 199) + •CH₃

Another likely fragmentation is the loss of a phenyl radical (•C₆H₅).

[M]⁺• (m/z 214) → [M - C₆H₅]⁺ (m/z 137) + •C₆H₅

Further fragmentation of these primary ions can occur. For instance, the [M - CH₃]⁺ ion can

lose a water molecule.

[M - CH₃]⁺ (m/z 199) → [C₁₂H₉Si]⁺ (m/z 181) + H₂O

The following diagram illustrates the proposed major fragmentation pathways for

methyldiphenylsilanol.
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Caption: Proposed Mass Spectrometry Fragmentation of Methyldiphenylsilanol.

Table 4: Predicted Major Ions in the Mass Spectrum of Methyldiphenylsilanol

m/z Proposed Ion Structure

214 [C₁₃H₁₄OSi]⁺• (Molecular Ion)

199 [(C₆H₅)₂SiOH]⁺

181 [(C₆H₅)₂Si - H]⁺

137 [CH₃(C₆H₅)SiOH]⁺

77 [C₆H₅]⁺

Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive

characterization of methyldiphenylsilanol. ¹H and ¹³C NMR confirm the proton and carbon

framework, IR spectroscopy identifies the key functional groups, particularly the diagnostic Si-

OH bond, and mass spectrometry establishes the molecular weight and provides structural

insights through fragmentation analysis. This guide serves as a foundational resource for

scientists and researchers, enabling confident identification and quality assessment of this

important organosilicon compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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